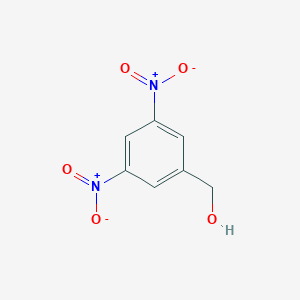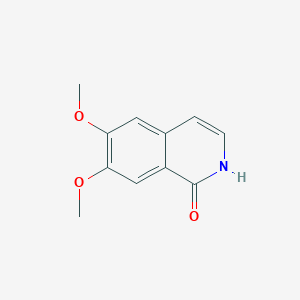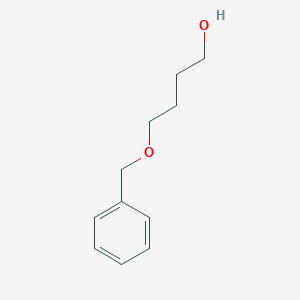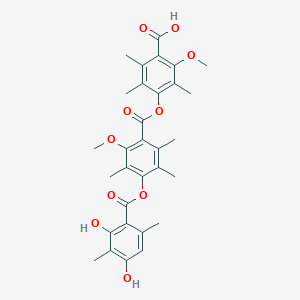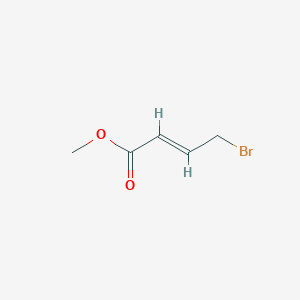![molecular formula C18H17NO5 B106405 11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one CAS No. 17014-54-9](/img/structure/B106405.png)
11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one is a chemical compound that belongs to the class of acridine derivatives. It has been synthesized using various methods and has shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Efectos Bioquímicos Y Fisiológicos
11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has been found to exhibit various biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been found to inhibit the activity of bacterial enzymes, including DNA gyrase and topoisomerase IV. Furthermore, it has been found to exhibit antioxidant activity and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one in lab experiments is its potential to exhibit anticancer and antibacterial activity. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its further development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on 11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient and cost-effective synthesis methods. Furthermore, future research can focus on exploring its potential as a therapeutic agent for various diseases, including cancer and tuberculosis.
Métodos De Síntesis
11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has been synthesized using various methods. One of the methods involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with 4-methyl-5-nitro-1,2-dioxole in the presence of sodium methoxide. The resulting compound is then reduced using sodium borohydride to obtain 11-ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one.
Aplicaciones Científicas De Investigación
11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one has shown potential in various scientific research applications. It has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to exhibit antitubercular activity against Mycobacterium tuberculosis. Furthermore, it has been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
17014-54-9 |
|---|---|
Nombre del producto |
11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one |
Fórmula molecular |
C18H17NO5 |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
11-ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one |
InChI |
InChI=1S/C18H17NO5/c1-4-22-15-12-13(16(21-3)18-17(15)23-9-24-18)19(2)11-8-6-5-7-10(11)14(12)20/h5-8H,4,9H2,1-3H3 |
Clave InChI |
JIKZTTWKDCLKOB-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C(=C(C3=C1C(=O)C4=CC=CC=C4N3C)OC)OCO2 |
SMILES canónico |
CCOC1=C2C(=C(C3=C1C(=O)C4=CC=CC=C4N3C)OC)OCO2 |
Sinónimos |
11-Ethoxy-4-methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
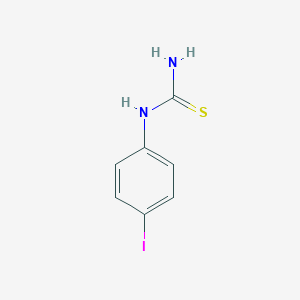
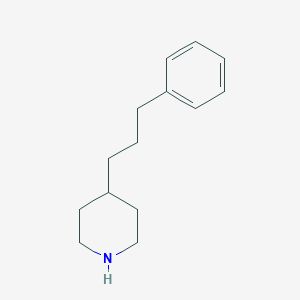
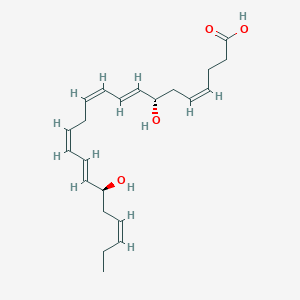
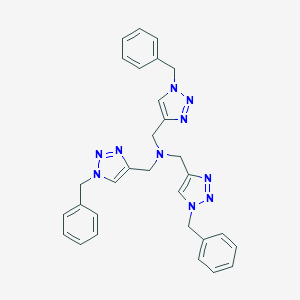
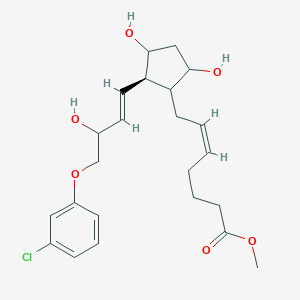
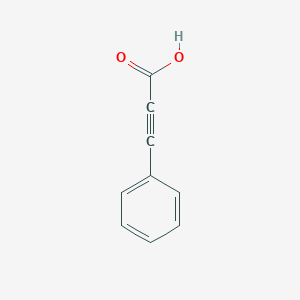
![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)
